1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxyphenyl group, a pyridinyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenoxyphenyl intermediate.
Synthesis of the Pyridinyl Intermediate: The pyridinyl group is introduced through a nucleophilic substitution reaction involving a halogenated pyridine derivative.
Cyclization to Form the Triazole Ring: The final step involves the cyclization of the intermediates to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-phenoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-3-carboxylic acid
Uniqueness
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the triazole ring and the specific positioning of the phenoxyphenyl and pyridinyl groups contribute to its unique properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-phenoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(26)18-19(14-10-12-21-13-11-14)24(23-22-18)15-6-8-17(9-7-15)27-16-4-2-1-3-5-16/h1-13H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGMSJJSITZSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C(=O)O)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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